4-Methyl-3-pyrrolin-2-one

Description

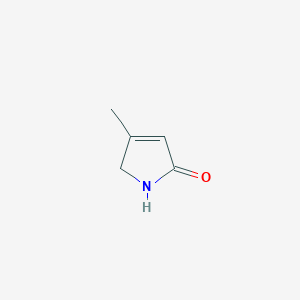

4-Methyl-3-pyrrolin-2-one is a heterocyclic compound featuring a five-membered lactam ring with a methyl substituent at the 4-position. This scaffold is part of the broader pyrrolinone family, which is notable for its presence in bioactive molecules, natural products, and synthetic intermediates. Pyrrolinones are characterized by their lactam structure, which confers stability and diverse reactivity, making them valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-methyl-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4-2-5(7)6-3-4/h2H,3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLNLZWPJSQGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-pyrrolin-2-one can be synthesized through various methods. One common approach involves the cyclization of allylamine derivatives via palladium(II)-assisted cyclization . Another method includes the ring-closing metathesis strategy using 4-methoxybenzylamine . These methods typically require mild reaction conditions and can be performed at room temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and metathesis strategies are common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the nitrogen atom or adjacent carbon centers. Common oxidizing agents and outcomes include:

Mechanistic Insight : Computational studies indicate that H₂O₂-mediated oxidation proceeds via nucleophilic attack at the lactam nitrogen, facilitated by the electron-withdrawing carbonyl group .

Reduction Reactions

Reductive modifications target the carbonyl or double-bond systems:

Notable Feature : Catalytic hydrogenation preserves the methyl group while saturating the ring, making it valuable for creating chiral intermediates .

Nucleophilic Substitution

The α,β-unsaturated system participates in conjugate additions:

Kinetic vs. Thermodynamic Control : Methylamine predominantly undergoes 1,4-addition due to the electron-deficient β-carbon, as confirmed by DFT calculations .

Cycloaddition Reactions

The conjugated dienophile system enables [4+2] and [3+2] cycloadditions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Diels-Alder | Cyclopentadiene (toluene, 80°C) | Bicyclic adduct | 58% |

| 1,3-Dipolar | Azomethine ylide (microwaves) | Pyrrolo[3,4-b]pyrrole derivative | 51% |

Stereoelectronic Effects : Electron-withdrawing groups enhance dienophilicity, favoring endo transition states in Diels-Alder reactions .

Multicomponent Reactions (MCRs)

Three-component reactions enable rapid diversification:

| Components | Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde + aniline | HCl (H₂O/EtOH, reflux) | 3-Hydroxy-4-methylpyrrolin-2-one | 70% |

| Isocyanide + acrylate | RT, 24 hr | Spirocyclic pyrrolidinone | 45% |

Mechanism : Imine formation followed by nucleophilic attack of the enolized lactam generates fused heterocycles .

Comparative Reactivity

Key differences between 4-methyl and analogous derivatives:

Scientific Research Applications

Pharmaceutical Synthesis

Key Intermediate for Glimepiride:

One of the primary applications of 4-Methyl-3-pyrrolin-2-one is its use as a key intermediate in the synthesis of glimepiride, an antidiabetic medication. The compound is involved in several synthetic pathways that lead to the production of glimepiride and its derivatives, which are sulfonylurea drugs used to manage blood sugar levels in patients with type 2 diabetes .

Synthesis Pathways:

The synthesis of glimepiride typically involves the reaction of this compound with various reagents under specific conditions to yield high-purity products. For instance, a method utilizing palladium-catalyzed cyclization has been reported to enhance the efficiency and yield of the synthesis process .

Antidiabetic Properties:

Research indicates that derivatives of this compound exhibit significant antidiabetic properties. Studies have shown that these compounds can stimulate insulin secretion and improve glucose tolerance in diabetic models, making them valuable candidates for further pharmacological development .

Potential Anticancer Activity:

Emerging studies suggest that compounds related to this compound may possess anticancer properties. Preliminary investigations have indicated that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines, warranting further exploration into their mechanisms of action and therapeutic potential .

Chemical Properties and Characterization

Structural Characteristics:

this compound is characterized by its five-membered ring structure containing both nitrogen and oxygen functionalities. The compound's molecular formula is C7H11NO, and it exhibits unique chemical properties that facilitate its reactivity in various synthetic applications .

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to characterize the structural properties of this compound and its derivatives. The NMR spectra reveal distinct chemical shifts corresponding to the protons and carbons within the pyrrolinone ring, aiding in the identification and purity assessment of synthesized compounds .

Case Study 1: Synthesis Optimization

A study aimed at optimizing the synthesis of this compound derivatives demonstrated that varying reactant ratios significantly influenced yield outcomes. The optimal conditions were identified as a molar ratio of 1.5:1:1 for aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate, achieving yields up to 80% under controlled conditions .

Case Study 2: Biological Evaluation

In another study focusing on the biological evaluation of pyrrolinone derivatives, researchers assessed their efficacy in inducing insulin secretion in vitro. The results indicated a dose-dependent response, suggesting potential for these compounds as therapeutic agents in diabetes management .

Data Table: Summary of Key Applications

Mechanism of Action

The mechanism of action of 4-Methyl-3-pyrrolin-2-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated lactam structure allows it to participate in Michael addition reactions, which are crucial for its biological activity . It can also act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to 4-methyl-3-pyrrolin-2-one, differing primarily in substituent type and position:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| This compound | Methyl at C4 | Lactam ring with C4 methyl group |

| 3-Ethyl-4-methyl-3-pyrrolin-2-one | Ethyl at C3, methyl at C4 | Dual alkyl substitution at C3 and C4 |

| 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | Aryl and heteroaryl substituents | Complex substitution pattern with aryl groups |

| 3-Hydroxy-1-(2-hydroxy-propyl)-5-(4-isopropyl-phenyl)-4-(3-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one | Hydroxy and benzoyl substituents | Multi-functionalized pyrrolinone derivative |

Key Observations :

- Steric and Electronic Effects : The introduction of alkyl groups (e.g., methyl or ethyl) at C3 or C4 alters steric bulk and electron distribution. For example, 3-ethyl-4-methyl-3-pyrrolin-2-one () exhibits increased hydrophobicity compared to the parent compound due to the ethyl group .

- Biological Activity : Compounds with aryl or heteroaryl substituents (e.g., the 1-(4-chlorophenyl) derivative in ) often display enhanced bioactivity, likely due to improved target binding or metabolic stability .

Physicochemical Properties

Melting points (MP) and molecular weights (MW) vary significantly with substitution:

Notes:

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-Methyl-3-pyrrolin-2-one derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of substituted amines with diketones or β-keto esters. For example, allyl amine has been used to synthesize pyrrolin-2-one derivatives under mild conditions (room temperature, 3 hours) with moderate yields (e.g., 52% yield for a structurally similar compound). Optimization may involve adjusting stoichiometry, solvent polarity, or catalytic additives (e.g., Lewis acids) to enhance regioselectivity . Characterization via melting point (mp) and mass spectrometry (m/z) is critical for verifying product identity .

Q. How can the purity of this compound be assessed in pharmaceutical research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity analysis. Reference standards, such as those described in pharmaceutical impurity guidelines (e.g., EP/ICH protocols), can identify and quantify related substances. For example, impurities like hydroxylated or chlorinated analogs may require gradient elution methods with C18 columns for resolution .

Q. What spectroscopic techniques are essential for structural elucidation of this compound analogs?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is indispensable for confirming regiochemistry and substituent orientation. Infrared (IR) spectroscopy helps identify functional groups (e.g., lactam carbonyl stretches ~1700 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) validates molecular formulas .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations can optimize molecular geometries and predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity. Molecular docking studies against target proteins (e.g., antimicrobial enzymes) may guide SAR by analyzing binding affinities. For instance, substituent effects on antimicrobial activity have been explored using in silico models combined with experimental MIC assays .

Q. What strategies resolve contradictions in reported biological activities of pyrrolin-2-one derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, solvent systems). Meta-analyses comparing logP values, substituent electronic effects (Hammett σ constants), and steric parameters (Taft indices) can rationalize divergent results. For example, electron-withdrawing groups on the pyrrolinone ring may enhance antimicrobial activity in Gram-positive strains but reduce solubility .

Q. How do substituents on the pyrrolin-2-one core influence its pharmacokinetic properties?

- Methodological Answer : Substituent polarity and size critically affect absorption/distribution. In vitro assays (e.g., Caco-2 cell permeability) paired with logD measurements (pH 7.4) can predict bioavailability. Methyl groups at the 4-position may enhance metabolic stability by shielding the lactam ring from cytochrome P450 oxidation, as observed in related heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.